4-carbamoylbenzene-1-sulfonic acid
Description
Properties
CAS No. |
802873-37-6 |
|---|---|
Molecular Formula |
C7H7NO4S |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Carbamoylbenzene 1 Sulfonic Acid
Reactions Involving the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a key functional group that dictates many of the chemical properties of 4-carbamoylbenzene-1-sulfonic acid. Its reactivity is characterized by transformations that lead to a variety of derivatives.
Formation of Sulfonamides, Sulfonyl Chlorides, and Esters
Benzenesulfonic acid and its derivatives can be converted into several important functional groups, including sulfonamides, sulfonyl chlorides, and sulfonic acid esters. wikipedia.org The transformation to a sulfonyl chloride is a common first step, often achieved by reacting the sulfonic acid with reagents like phosphorus pentachloride. wikipedia.org This intermediate is highly reactive and serves as a precursor for the synthesis of sulfonamides and esters. wikipedia.org
The synthesis of sulfonamides is a particularly significant reaction. For instance, N-substituted 4-sulfamoylbenzoic acid derivatives have been synthesized and studied for their potential as enzyme inhibitors. researchgate.net The general approach involves the reaction of a sulfonyl chloride with an amine.
Similarly, sulfonic acid esters can be formed from the corresponding sulfonyl chloride. These reactions are fundamental in organic synthesis, allowing for the introduction of the sulfonyl group onto various molecules.
Desulfonation Reactions: Mechanisms and Reversibility
Aromatic sulfonation is a reversible reaction. libretexts.org The removal of the sulfonic acid group, known as desulfonation, can be achieved by heating the sulfonic acid in the presence of dilute aqueous sulfuric acid. libretexts.orgwikipedia.org The reversibility of this reaction is a valuable tool in organic synthesis, where the sulfonic acid group can be used as a temporary directing group to control the position of other substituents on the aromatic ring. libretexts.orgwikipedia.org After serving its purpose, it can be removed under specific conditions. libretexts.orgwikipedia.org
The mechanism of desulfonation involves the protonation of the aromatic ring, followed by the loss of sulfur trioxide. The ease of desulfonation is related to the stability of the resulting carbocation intermediate and is influenced by the reaction conditions, such as temperature and acid concentration. wikipedia.orgresearchgate.net For example, heating benzenesulfonic acid in water near 200°C can lead to desulfonation. wikipedia.org The equilibrium of the reaction can be shifted towards the sulfonated product by using concentrated sulfuric acid, which acts as a dehydrating agent. youtube.com Conversely, the presence of water favors the desulfonation reaction. youtube.com
Reactions Involving the Carbamoyl (B1232498) Group
The carbamoyl group (-CONH₂) also contributes significantly to the reactivity profile of this compound.
Hydrolysis of the Amide Linkage
The amide linkage in the carbamoyl group can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid. For example, the carbamoyl group in a related compound, 4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid, undergoes hydrolysis to form 4-(2-aminoethyl)benzenesulfonic acid and carbon dioxide when treated with 6M HCl at 80°C. Similarly, basic hydrolysis with sodium hydroxide (B78521) can also cleave the amide bond. This reaction is a fundamental transformation of amides.
Modifications and Derivatizations of the Amide Nitrogen
The nitrogen atom of the amide group can be a site for further chemical modifications. While direct alkylation or acylation of the primary amide can be challenging, it is possible to synthesize N-substituted derivatives through various synthetic routes. For instance, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been prepared and studied. researchgate.net These syntheses often involve building the substituted amide functionality from a suitable starting material rather than direct modification of the parent amide.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is subject to electrophilic and nucleophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups.
Electrophilic Aromatic Substitution:
Both the sulfonic acid group and the carbamoyl group are deactivating, meta-directing groups in electrophilic aromatic substitution reactions. wikipedia.org This means that incoming electrophiles will preferentially add to the positions meta to these groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comsavemyexams.com
For example, the nitration of an aromatic ring is typically carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comsavemyexams.com The sulfonation of an aromatic ring is achieved with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), where sulfur trioxide (SO₃) acts as the electrophile. youtube.comchemguide.co.uk
Nucleophilic Aromatic Substitution:
While less common than electrophilic substitution on this particular molecule, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the ring and the ring is sufficiently activated by electron-withdrawing groups. A kinetic study on related compounds showed that an ortho-carboxamido group can activate the ring towards nucleophilic attack by an anionic nucleophile. nih.gov This suggests that under specific conditions, the benzene ring of this compound derivatives could undergo nucleophilic substitution.
Directing Effects of Sulfonic Acid and Carbamoyl Groups
Both the sulfonic acid group and the carbamoyl group are electron-withdrawing and, consequently, deactivating towards electrophilic aromatic substitution. libretexts.orgwikipedia.orgassets-servd.host This deactivation stems from the inductive effect and resonance, which reduce the electron density of the benzene ring, making it less susceptible to attack by electrophiles. libretexts.orgassets-servd.host
The sulfonic acid group is a strong deactivating group and a meta-director. Its strong electron-withdrawing nature significantly reduces the reactivity of the benzene ring towards further substitution. libretexts.orgwikipedia.org
The carbamoyl group , when attached to the benzene ring via its carbonyl carbon, is also a deactivating, meta-directing group. The carbonyl function withdraws electron density from the ring through both inductive and resonance effects. assets-servd.host
In this compound, these two deactivating groups are in a para-relationship. When two deactivating groups are present on a benzene ring, the position of a third substituent is determined by the directing effects of both groups. In this case, both groups direct incoming electrophiles to the positions meta to themselves. The sulfonic acid at position 1 directs to positions 3 and 5. The carbamoyl group at position 4 also directs to positions 3 and 5 (which are ortho to the carbamoyl group and meta to the sulfonic acid group). Therefore, electrophilic substitution, if it occurs, is expected to take place at the positions ortho to the carbamoyl group and meta to the sulfonic acid group (positions 3 and 5).
Competition Between Ring Reactivity and Functional Group Transformations
Due to the highly deactivated nature of the aromatic ring, reactions involving the functional groups themselves can become competitive or even the predominant transformation pathway under certain conditions.
Functional Group Transformations:
The primary reactions involving the functional groups of this compound are hydrolysis of the carbamoyl group and desulfonation of the sulfonic acid group.
Hydrolysis of the Carbamoyl Group: The carbamoyl group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions. This transformation converts this compound into 4-carboxybenzene-1-sulfonic acid.
| Reaction Condition | Product |
| Acidic Hydrolysis (e.g., reflux with dilute HCl) | 4-Carboxybenzene-1-sulfonic acid |
| Basic Hydrolysis (e.g., reflux with NaOH) | Sodium 4-carboxybenzenesulfonate |
Desulfonation: The sulfonic acid group can be removed from the aromatic ring by heating with dilute acid, a reaction known as desulfonation. This reversible reaction is the reverse of sulfonation. libretexts.orgyoutube.com For this compound, this would lead to the formation of benzamide (B126).
| Reaction Condition | Product |
| Heating with dilute aqueous acid (e.g., H₂SO₄) | Benzamide |
The competition between electrophilic aromatic substitution (ring reactivity) and functional group transformations is highly dependent on the reaction conditions. For instance, attempting a nitration reaction with a mixture of nitric and sulfuric acid might lead to some substitution on the ring, but the harsh acidic conditions and elevated temperatures could also promote desulfonation. Similarly, reactions attempted in strong aqueous base would likely lead to hydrolysis of the carbamoyl group rather than any reaction on the aromatic ring.
The deactivated nature of the benzene ring in this compound makes functional group transformations, particularly hydrolysis of the carbamoyl group, a more likely and facile reaction pathway under many conditions compared to electrophilic aromatic substitution.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 4-carbamoylbenzene-1-sulfonic acid, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.
In the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene pattern. For the closely related 4-sulfamoylbenzoic acid, experimental data in DMSO-d₆ shows two distinct signals for these protons at approximately 8.14 ppm and 7.97 ppm. chemicalbook.com The protons of the carbamoyl (B1232498) group (-CONH₂) are expected to appear as a broad singlet, and the acidic proton of the sulfonic acid group (-SO₃H) would also be present, though its chemical shift can be highly variable and dependent on the solvent and concentration. For 4-sulfamoylbenzoic acid, a broad signal corresponding to the sulfonamide protons (SO₂NH₂) is observed at 7.57 ppm, while the carboxylic acid proton appears far downfield at 13.4 ppm. chemicalbook.com
The ¹³C NMR spectrum provides further structural confirmation by identifying each unique carbon environment. The spectrum of 4-sulfamoylbenzoic acid shows five distinct signals, confirming the five different carbon environments in the molecule. docbrown.info The carbonyl carbon of the carboxyl group is significantly deshielded, appearing at a chemical shift of around 166-172 ppm. docbrown.inforsc.org The aromatic carbons typically resonate in the 125-150 ppm range. docbrown.info The carbon atom attached to the sulfonic acid group (C-S) and the carbon attached to the carboxyl group (C-C=O) would have distinct chemical shifts from the other two aromatic carbons due to the differing electronic effects of the substituents.
Table 1: Predicted and Experimental NMR Chemical Shifts (δ) in ppm
| Assignment | ¹H NMR (DMSO-d₆) * | ¹³C NMR (CDCl₃) * |
|---|---|---|
| Aromatic CH (ortho to -SO₃H) | ~7.97 | ~125-130 |
| Aromatic CH (ortho to -CONH₂) | ~8.14 | ~130-135 |
| Aromatic C (ipso to -SO₃H) | - | ~145-150 |
| Aromatic C (ipso to -CONH₂) | - | ~130-135 |
| Carbonyl C=O | - | ~166-172 |
| Amide NH₂ | Broad singlet | - |
| Sulfonic Acid OH | Variable | - |
*Data is based on the analysis of the closely related compound 4-sulfamoylbenzoic acid. chemicalbook.comdocbrown.inforsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a detailed analysis of the functional groups present in this compound by probing their characteristic vibrational modes.
The IR spectrum provides key information on the various bonds within the molecule. The sulfonic acid group (-SO₃H) is characterized by strong and broad O-H stretching vibrations, typically in the range of 2500-3300 cm⁻¹. Additionally, the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent, appearing in the regions of 1350-1440 cm⁻¹ and 1120-1230 cm⁻¹, respectively. researchgate.net For the carbamoyl group (-CONH₂), the N-H stretching vibrations are expected to produce two bands in the 3100-3500 cm⁻¹ region. The C=O stretching vibration (Amide I band) is a strong absorption typically found between 1650 and 1690 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) usually appears around 1600-1640 cm⁻¹.
Raman spectroscopy complements the IR data. While the O-H stretch of the sulfonic acid is often weak in the Raman spectrum, the S=O stretching modes are typically observable. researchgate.net Aromatic ring vibrations, particularly the C-C stretching modes around 1600 cm⁻¹ and the ring breathing mode near 1000 cm⁻¹, often give rise to strong Raman signals. The C=O stretch of the amide is also Raman active.
Table 2: Key Vibrational Frequencies (cm⁻¹) for Functional Groups
| Functional Group | Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |
|---|---|---|---|
| Carbamoyl (-CONH₂) | N-H Stretch | 3100 - 3500 | 3100 - 3500 |
| C=O Stretch (Amide I) | 1650 - 1690 | 1650 - 1690 | |
| N-H Bend (Amide II) | 1600 - 1640 | 1600 - 1640 | |
| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500 - 3300 (broad) | Weak |
| S=O Asymmetric Stretch | 1350 - 1440 | 1350 - 1440 | |
| S=O Symmetric Stretch | 1120 - 1230 | 1120 - 1230 | |
| S-O Stretch | 800 - 900 | 800 - 900 | |
| Benzene Ring | C-H Stretch | 3000 - 3100 | 3000 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular weight of this compound is 201.20 g/mol . nih.govsigmaaldrich.com
In electrospray ionization (ESI) mass spectrometry, the compound can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the mode used. For 4-sulfamoylbenzoic acid, the [M-H]⁻ ion is observed at m/z 187.018 in negative ion mode ESI-MS. nih.gov
The fragmentation of aromatic sulfonamides upon collision-induced dissociation (CID) often involves the characteristic loss of sulfur dioxide (SO₂), which has a mass of 64 Da. This fragmentation pathway is a key diagnostic tool for identifying arylsulfonamides. For 4-sulfamoylbenzoic acid, a major fragment ion is observed at m/z 79.957, corresponding to the [SO₃]⁻ fragment. nih.gov Another common fragmentation pathway involves the cleavage of the C-S bond, leading to fragments representing the benzene ring portion of the molecule. The loss of the entire sulfonic acid group is also a possibility.
Table 3: Expected Mass Spectrometry Fragments
| Ion | m/z (for C₇H₇NO₄S) | Description |
|---|---|---|
| [M]⁺ | 201 | Molecular Ion |
| [M-H]⁻ | 200 | Deprotonated Molecule |
| [M-SO₂]⁺ | 137 | Loss of Sulfur Dioxide |
| [M-SO₃H]⁺ | 120 | Loss of Sulfonic Acid Group |
| [C₆H₄CONH₂]⁺ | 120 | Phenylcarbamoyl Cation |
| [SO₃H]⁺ | 81 | Sulfonic Acid Group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within this compound. The presence of the benzene ring, a chromophore, results in characteristic absorptions in the UV region.
The UV spectrum of benzene itself shows three absorption bands originating from π → π* transitions, often labeled as the E₁, E₂, and B bands. science-softcon.de When substituents are added to the benzene ring, the positions and intensities of these bands can shift. For this compound, both the sulfonic acid and carbamoyl groups act as substituents.
The primary absorption bands (E bands) are expected at shorter wavelengths, typically below 220 nm. nih.gov A secondary, less intense band (B band), which shows fine structure in non-polar solvents, is expected at longer wavelengths, generally around 250-280 nm. science-softcon.de For benzenesulfonic acid, absorption maxima are observed at approximately 219 nm, 263 nm, and 270 nm. nih.gov The presence of the carbamoyl group, which can engage in π-conjugation, may cause a bathochromic (red) shift of these bands to longer wavelengths.
Table 4: Typical UV-Vis Absorption Maxima for Substituted Benzenes
| Transition Type | Typical Wavelength (λmax) | Description |
|---|---|---|
| π → π* (Primary Band) | ~200 - 220 nm | High intensity, corresponds to the E₂ band of benzene. nih.gov |
| π → π* (Secondary Band) | ~250 - 280 nm | Lower intensity, corresponds to the B band of benzene, may show fine structure. science-softcon.de |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.
The crystal structure would reveal the planarity of the benzene ring and the geometry of the sulfonic acid and carbamoyl functional groups. A key feature of the solid-state structure would be extensive hydrogen bonding. The sulfonic acid group is a strong hydrogen bond donor, and the carbamoyl group has both donor (N-H) and acceptor (C=O) sites. These interactions would lead to the formation of a complex three-dimensional supramolecular network, dictating the packing of the molecules in the crystal lattice.
Table 5: Anticipated Crystallographic Parameters
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| Key Bond Lengths | C-S: ~1.77 Å, S=O: ~1.44 Å, C=O: ~1.24 Å, C-N: ~1.33 Å |
| Key Bond Angles | O-S-O: ~118°, C-S-O: ~106° |
Computational and Theoretical Investigations of 4 Carbamoylbenzene 1 Sulfonic Acid
Quantum Chemical Calculations: A Methodological Overview
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical lens through which the properties of molecules can be understood at the atomic and electronic levels.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic structure of chemical compounds. This approach calculates the electron density of a molecule to determine its energy and, from there, its properties. For a molecule like 4-carbamoylbenzene-1-sulfonic acid, DFT calculations would typically be employed to predict key structural parameters.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S | Data not available |
| S=O (symmetric) | Data not available | |
| S=O (asymmetric) | Data not available | |
| C-N (amide) | Data not available | |
| C=O (amide) | Data not available | |
| Bond Angle | O-S-O | Data not available |
| C-S-O | Data not available | |
| C-C-N (amide) | Data not available | |
| Dihedral Angle | C-C-S-O | Data not available |
Note: This table is illustrative. Specific values for this compound are not available in the surveyed literature.
These calculations would reveal the precise three-dimensional arrangement of the atoms, including the planarity of the benzene (B151609) ring and the orientation of the sulfonic acid and carbamoyl (B1232498) functional groups.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is illustrative. Specific values for this compound are not available in the surveyed literature.
FMO analysis for this compound would identify the regions of the molecule most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically represent areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, attractive to nucleophiles. Green areas are generally neutral. An MEP analysis of this compound would highlight the electronegative oxygen atoms of the sulfonyl and carbonyl groups as likely sites for electrophilic interaction, and potentially regions of positive potential around the hydrogen atoms of the amide and sulfonic acid groups.
Reaction Mechanism Studies Using Computational Approaches
Computational methods are also invaluable for elucidating the mechanisms of chemical reactions, providing information on transition states and the influence of the reaction environment.
Transition State Analysis of Key Chemical Transformations
For any chemical transformation involving this compound, computational chemists could model the reaction pathway to identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate. Such analyses would provide a step-by-step understanding of how bonds are broken and formed during a reaction.
Solvent Effects on Reaction Energetics and Pathways
The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. Computational models can simulate the effect of a solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). For a polar molecule like this compound, interactions with a polar solvent would be significant, and computational studies could quantify these effects on reaction energetics and pathways.
Conformational Analysis and Intermolecular Interactions
The conformational landscape and the nature of intermolecular forces are pivotal in determining the solid-state structure and bulk properties of a material. For this compound, the interplay between the sulfonic acid and carbamoyl functional groups is expected to dominate its structural chemistry.
Hydrogen Bonding Networks Involving Sulfonic Acid and Carbamoyl Groups
The sulfonic acid and carbamoyl groups are both potent hydrogen bond donors and acceptors, predisposing this compound to form extensive and robust hydrogen bonding networks. The sulfonic acid group (-SO₃H) features a highly acidic proton and three oxygen atoms that can act as hydrogen bond acceptors. The carbamoyl group (-CONH₂) provides two hydrogen bond donors from the amine and a hydrogen bond accepting carbonyl oxygen.
Theoretical studies on related sulfonamides reveal that the sulfonamide moiety can adopt different conformations, with the orientation of the NH₂ and SO₂ groups being either eclipsed or staggered. researchgate.net It is highly probable that similar conformational possibilities exist for the sulfonic acid group in this compound. The formation of strong, cyclic hydrogen bonds is a common feature in hydrated sulfonic acids, often involving water molecules that bridge between the sulfonic acid's hydroxyl proton and its oxygen atoms. In the absence of water, direct intermolecular hydrogen bonds between the sulfonic acid groups of adjacent molecules would likely occur.
The carbamoyl group is well-known for its ability to form dimeric structures through pairs of N-H···O hydrogen bonds, a motif frequently observed in the crystal structures of primary amides. In the context of this compound, it is conceivable that the carbamoyl groups will engage in such dimeric interactions, while also participating in hydrogen bonds with the sulfonic acid groups, leading to complex, three-dimensional networks.
Noncovalent Interactions and Supramolecular Assembly
Beyond the dominant hydrogen bonds, other noncovalent interactions are crucial in dictating the supramolecular assembly of this compound. The benzene ring provides a platform for π-π stacking interactions, where the aromatic rings of adjacent molecules arrange in a parallel or offset fashion. These interactions, though weaker than hydrogen bonds, are significant in stabilizing the crystal lattice.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules.
Computational studies on sulfanilamide (B372717), a structural analog, have successfully employed DFT to analyze its electronic and vibrational spectra. researchgate.netisp.edu.pk Similar approaches can be applied to this compound to predict its key spectroscopic features.
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. For this compound, characteristic IR absorption bands are expected for the S=O and S-O stretching vibrations of the sulfonic acid group, typically appearing in the regions of 1350-1450 cm⁻¹ and 1150-1250 cm⁻¹, respectively. The O-H stretching vibration of the sulfonic acid will likely appear as a broad band due to hydrogen bonding. The carbamoyl group will exhibit characteristic N-H stretching vibrations around 3100-3500 cm⁻¹ and a strong C=O stretching (Amide I) band around 1650-1680 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. The aromatic protons of this compound would show distinct signals in the aromatic region of the ¹H NMR spectrum, with their chemical shifts influenced by the electron-withdrawing nature of both the sulfonic acid and carbamoyl groups. The protons of the NH₂ group would likely appear as a broad signal. In the ¹³C NMR spectrum, the carbon atoms of the benzene ring would have their chemical shifts dictated by the positions of the two functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net The benzene ring and the conjugated carbamoyl group constitute the primary chromophore. The electronic transitions are expected to be of π → π* character, and the position of the absorption maximum (λ_max) will be influenced by the electronic effects of the sulfonic acid group.
Below is a hypothetical table of predicted spectroscopic data for this compound, based on theoretical models and data from analogous compounds.
| Spectroscopic Technique | Predicted Feature | Approximate Range/Value | Notes |
| IR Spectroscopy | S=O stretch (asymmetric) | 1350-1450 cm⁻¹ | Characteristic of sulfonic acids. |
| S=O stretch (symmetric) | 1150-1250 cm⁻¹ | Characteristic of sulfonic acids. | |
| C=O stretch (Amide I) | 1650-1680 cm⁻¹ | Strong absorption. | |
| N-H stretch | 3100-3500 cm⁻¹ | Broad due to hydrogen bonding. | |
| ¹H NMR Spectroscopy | Aromatic Protons | 7.5-8.5 ppm | Chemical shifts influenced by substituent effects. |
| NH₂ Protons | 7.0-8.0 ppm | Often broad and may exchange with solvent. | |
| SO₃H Proton | >10 ppm | Highly deshielded and may exchange. | |
| ¹³C NMR Spectroscopy | Aromatic Carbons | 120-150 ppm | Specific shifts depend on position relative to substituents. |
| Carbonyl Carbon | 165-175 ppm | ||
| UV-Vis Spectroscopy | λ_max | 220-280 nm | π → π* transition of the aromatic system. |
This table is illustrative and based on theoretical expectations and data from analogous compounds. Actual experimental values may vary.
Role As a Precursor and Intermediate in Chemical Synthesis
Synthesis of Fine Chemicals and Specialty Materials
The unique structure of 4-carbamoylbenzene-1-sulfonic acid makes it an important building block in the synthesis of fine chemicals and specialty materials. Its derivatives are utilized in various applications. For instance, alkylated diaminobenzene sulfonic acids, derived from related precursors, are novel dyestuff intermediates used to synthesize fiber-reactive dyestuffs. google.com These dyes are suitable for a broad range of natural and synthetic fibers, including cotton, wool, silk, and polyamide. google.com
Development of Novel Heterocyclic Compounds
While direct evidence for the use of this compound in synthesizing novel heterocyclic compounds is not extensively detailed in the provided results, the broader class of sulfonic acids plays a significant role in this area. For example, methanesulfonic acid is an efficient catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes, a class of heterocyclic compounds with a wide range of biological activities. This suggests the potential for this compound to be utilized in similar acid-catalyzed cyclization reactions to form novel heterocyclic structures. The presence of the carbamoyl (B1232498) group could introduce additional functionalities and complexities into the resulting heterocyclic systems.
Catalyst and Catalytic System Components
The sulfonic acid group in this compound imparts strong acidic properties, making it and its derivatives valuable components in various catalytic systems.
Acid Catalysis in Organic Reactions
Sulfonic acids, in general, are widely used as catalysts in numerous organic reactions due to their strong acidity. beilstein-journals.org They are often considered more environmentally friendly alternatives to traditional mineral acids like sulfuric acid. beilstein-journals.orgresearchgate.net For example, p-toluenesulfonic acid, a related arylsulfonic acid, is employed as a catalyst in reactions such as the synthesis of unsymmetrical benzils, highly substituted piperidines, and 1,3,5-trisubstituted benzenes. Given its structural similarity, this compound can be expected to exhibit similar catalytic activity in various acid-catalyzed transformations.
Design and Development of Heterogeneous Sulfonic Acid Catalysts
A significant area of research focuses on the development of heterogeneous catalysts, where the acidic functionality is immobilized on a solid support. starbons.com This approach offers several advantages, including ease of catalyst separation from the reaction mixture and potential for catalyst recycling. beilstein-journals.orgresearchgate.net
Carbon-based solid acid catalysts can be synthesized using alkyl benzene (B151609) sulfonic acids and a carbon source like starch through a hydrothermal method. researchgate.netscirp.org This process involves the "embedding" of sulfonic acid groups onto a carbon-rich resin. researchgate.netscirp.org These solid acid catalysts have shown high catalytic activity in esterification reactions. researchgate.netscirp.org The reusability of such catalysts has been demonstrated, with the activity remaining unchanged even after multiple cycles. researchgate.net
The following table summarizes the key aspects of heterogeneous sulfonic acid catalyst development:
| Catalyst Type | Synthesis Method | Support Material | Key Features |
| Carbon-Based Solid Acid | Hydrothermal treatment of starch and alkyl benzene sulfonic acid | Carbon | High –SO3H loading, high catalytic activity in esterification, reusable. researchgate.netscirp.org |
| Starbon®-supported | Sulfonation of mesoporous carbon (Starbon®) | Starbon® | High conversion yields in esterifications, aromatic amidations, and acylations. starbons.com |
Building Block for Polymeric Materials and Surfactants
The dual functionality of this compound also positions it as a valuable monomer or building block in the synthesis of polymers and surfactants.
The presence of the sulfonic acid group can impart desirable properties to polymers, such as improved solubility, ion-exchange capabilities, and thermal stability. For instance, sulfonated polynaphthalene, synthesized from naphthalene (B1677914) and a sulfonating agent, demonstrates high catalytic activities. beilstein-journals.org
In the realm of surfactants, benzenesulfonic acid and its derivatives are utilized for enhanced oil recovery in a process known as surfactant flushing. ca.gov These surfactants work by lowering the surface tension of water, which aids in the recovery of petroleum hydrocarbons. ca.gov Dodecylbenzene sulfonic acid (DBSA) is another example, used as a dopant in the chemical synthesis of conductive polyaniline-coated viscose fibers. rsc.org
The following table outlines the role of benzenesulfonic acid derivatives in these applications:
| Application | Compound/Derivative | Function |
| Polymeric Materials | Sulfonated Polynaphthalene | Component of catalytically active polymers. beilstein-journals.org |
| Dodecylbenzene Sulfonic Acid (DBSA) | Dopant for conductive polymers. rsc.org | |
| Surfactants | Benzenesulfonic Acid | Surfactant for enhanced oil recovery. ca.gov |
Environmental Fate and Degradation Pathways of Aromatic Sulfonic Acids
Abiotic Degradation Mechanisms
Abiotic degradation, occurring without the involvement of living organisms, plays a crucial role in the initial transformation of 4-carbamoylbenzene-1-sulfonic acid in the environment. The primary mechanisms at play are photolysis and hydrolysis.
Photolytic Degradation Pathways
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, such as this compound, are known to absorb UV light, which can trigger chemical reactions. The photolysis of fully aromatic amides can lead to the cleavage of the nitrogen-carbon bond. researchgate.net For instance, the photolysis of benzanilide (B160483) in ethanol (B145695) solutions using 254 nm UV light results in the formation of 2- and 4-aminobenzophenones. researchgate.netcapes.gov.br
In the case of sulfonated aromatic compounds, such as 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a common UV filter, UV irradiation can lead to the generation of reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen. nih.gov The degradation of PBSA itself is significantly enhanced in the presence of UV light combined with chlorine, a process that follows pseudo-first-order kinetics. nih.gov The rate of degradation is pH-dependent, with increasing pH from 5 to 9 leading to a decrease in the degradation rate. nih.gov
For this compound, it is plausible that similar photolytic processes occur. The absorption of UV radiation could lead to the cleavage of the C-S bond, releasing sulfate (B86663), or the transformation of the carbamoyl (B1232498) group. The presence of other substances in the environment, such as humic acids, can inhibit the degradation of related compounds like PBSA. nih.gov
Hydrolysis and Chemical Stability under Environmental Conditions
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of the carbamoyl (amide) group and the sulfonic acid group in this compound towards hydrolysis is a key factor in its environmental persistence.
Sulfonated polyimides, which contain aromatic sulfonic acid moieties, have demonstrated high hydrolytic stability, a desirable property for their application in fuel cells. researchgate.net This suggests that the sulfonic acid group itself is generally resistant to hydrolysis under typical environmental conditions.
Biotic Degradation Mechanisms
The breakdown of this compound by living organisms, primarily microorganisms, is a critical pathway for its ultimate removal from the environment.
Microbial Degradation of Sulfonic Acid Moieties
The microbial degradation of aromatic sulfonic acids is a well-documented process. Bacteria capable of utilizing these compounds as a source of carbon and sulfur have been isolated and studied. The initial step in the aerobic degradation of many aromatic sulfonates is the cleavage of the carbon-sulfur (C-S) bond, which releases the sulfur as sulfite (B76179) (SO₃²⁻). This sulfite is then typically oxidized to sulfate (SO₄²⁻), which can be used as a sulfur source by the microorganism.
For example, Alcaligenes sp. strain O-1 can grow on benzene (B151609) sulfonate as the sole carbon source. nih.gov The degradation process involves a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a catechol, which is then further metabolized. nih.gov Similarly, the degradation of 4-aminonaphthalene-1-sulfonic acid by a bacterial consortium has been shown to be an effective removal process. nih.gov
Role of Specific Microorganisms and Enzymes in Degradation Processes
Specific microorganisms and enzymes are responsible for the breakdown of aromatic sulfonic acids. For instance, a bacterial consortium capable of degrading 4-aminonaphthalene-1-sulfonic acid was found to be composed of bacteria from the genera Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas. nih.gov
In the degradation of benzene sulfonate by Alcaligenes sp. strain O-1, the key enzyme is a dioxygenase that requires NAD(P)H and molecular oxygen to function. nih.gov This enzyme catalyzes the conversion of benzene sulfonate to catechol and sulfite. nih.gov The degradation pathways of many aromatic compounds, including those with chloro and nitro substituents, often converge to form catechols, which are then cleaved by either ortho- or meta-ring fission pathways. nih.gov
While specific enzymes for the degradation of this compound have not been identified, it is likely that a similar enzymatic machinery involving dioxygenases would be responsible for the initial attack on the aromatic ring, leading to desulfonation and ring cleavage. The carbamoyl group may also be transformed by amidase enzymes.
Environmental Persistence and Transformation Products
The environmental persistence of this compound depends on the rates of the abiotic and biotic degradation processes. While some aromatic sulfonic acids can be readily degraded, others may persist in the environment. nih.govnih.gov
During the degradation process, various transformation products can be formed. Based on the degradation pathways of related compounds, potential transformation products of this compound could include:
4-Sulfobenzoic acid : Formed through the hydrolysis of the carbamoyl group.
Catechol derivatives : Formed through the dioxygenase-mediated attack on the aromatic ring, followed by desulfonation.
Sulfite and Sulfate : Released from the cleavage of the C-S bond.
The complete mineralization of the compound would result in the formation of carbon dioxide, water, ammonia (B1221849) (from the carbamoyl group), and sulfate. The mineralization rate of a related compound, 2-phenylbenzimidazole-5-sulfonic acid, reached 44.9% after 60 minutes of UV/chlorination treatment. nih.gov
The following table summarizes the potential degradation pathways and transformation products of this compound based on the degradation of analogous compounds.
| Degradation Process | Potential Transformation Products | Key Enzymes/Mechanisms | References |
| Photolysis | Cleavage products of the N-C bond, hydroxylated intermediates, reactive oxygen species | UV absorption, radical reactions | researchgate.netnih.govnih.gov |
| Hydrolysis | 4-Sulfobenzoic acid, Ammonia | pH-dependent amide hydrolysis | nih.gov |
| Microbial Degradation (Aerobic) | Catechol derivatives, 4-Hydroxybenzoic acid, Sulfite, Sulfate | Dioxygenases, Amidases | nih.govnih.gov |
| Microbial Degradation (Anaerobic) | Benzoate derivatives | Carboxylases | nih.gov |
Identification of Degradation Metabolites
The biodegradation of aromatic sulfonic acids often involves initial attacks on the aromatic ring or cleavage of the carbon-sulfur bond. While specific degradation pathways for this compound are not extensively documented, studies on related sulfonamide and benzene sulfonic acid compounds provide insights into potential metabolic routes.
Microbial degradation of sulfonamides, a class of compounds that includes this compound, has been shown to proceed through various pathways, including S-N bond cleavage, hydroxylation, and oxidation. For instance, the degradation of some sulfonamide antibiotics by Pseudomonas stutzeri has been observed to produce metabolites like 4-hydroxybenzenesulfonic acid and benzenesulfonic acid nih.gov. These transformations suggest that a primary degradation step could involve the hydroxylation of the benzene ring, followed by further breakdown.
In the case of benzene sulfonic acid degradation by Alcaligenes sp. strain O-1, the initial step involves dioxygenation to form catechol, which is then subject to ring cleavage nih.gov. This pathway highlights a common mechanism for the aerobic breakdown of simple aromatic sulfonates. For sulfonated aromatic amines, such as sulfanilic acid, degradation can lead to the formation of catechol-4-sulfonic acid.
Based on the degradation pathways of these related compounds, a proposed, though not definitively proven, degradation pathway for this compound could involve initial hydroxylation of the aromatic ring, cleavage of the amide group, and ultimately, desulfonation and ring cleavage. Common degradation products of other sulfonamides often result from the breakage of the sulfonamide bridge, leading to metabolites like aniline (B41778) and sulfanilic acid researchgate.net.
The following table summarizes potential degradation metabolites of this compound based on the degradation of structurally similar compounds.
| Precursor Compound | Potential Metabolite | Reference Compound(s) | Degradation Pathway |
| This compound | 4-Hydroxybenzenesulfonic acid | Sulfonamide antibiotics | Hydroxylation |
| This compound | Benzenesulfonic acid | Sulfonamide antibiotics | Deamidation and/or further degradation |
| This compound | Catechol | Benzene sulfonic acid | Dioxygenation and desulfonation |
| This compound | Sulfanilic acid | Sulfonamides | Cleavage of the amide group |
Factors Influencing Degradation Rates (e.g., pH, Temperature)
The rate at which aromatic sulfonic acids degrade in the environment is significantly influenced by physicochemical parameters such as pH and temperature. These factors can affect both microbial activity and the chemical stability of the compound itself.
Temperature: Temperature is another critical factor that governs the rate of biodegradation. Microbial activity generally increases with temperature up to an optimal point, beyond which it declines. For instance, the degradation of four common sulfonamide antibiotics by Pseudomonas stutzeri was found to be efficient within a temperature range of 30°C to 40°C nih.gov. Thermal degradation of aromatic sulfonic acid catalysts has been observed to occur at much higher temperatures, in the range of 200-300 °C. While these high temperatures are not typically found in natural environments, they indicate the thermal stability of the sulfonic acid group.
The following table outlines the influence of pH and temperature on the degradation of related aromatic sulfonic acids, providing an indication of the potential effects on this compound.
| Factor | Condition | Effect on Degradation of Related Aromatic Sulfonic Acids | Reference Compound(s) |
| pH | Initial pH of 3.3 | Complete degradation within 240 minutes in an Fe(II)-activated persulfate process | Sulfamethoxazole |
| Temperature | 30°C - 40°C | Optimal range for microbial degradation by Pseudomonas stutzeri | Sulfonamide antibiotics |
It is important to note that the degradation of this compound in a specific environment will be a complex interplay of these and other factors, including the presence of adapted microbial communities and other organic matter sci-hub.se.
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Routes with Enhanced Sustainability
A significant area of future research will be the development of greener and more efficient methods for synthesizing 4-carbamoylbenzene-1-sulfonic acid and its derivatives. Traditional methods often involve multi-step reactions, such as chlorosulfonation followed by nucleophilic substitution and hydrolysis, which can generate hazardous waste. google.com Future approaches will likely focus on minimizing the use of harsh reagents like chlorosulfonic acid and exploring alternative, more environmentally benign catalysts. google.com
Key research directions include:
Catalytic Sulfonation: Investigating novel solid acid catalysts to replace corrosive liquid acids in the sulfonation step. mdpi.combeilstein-journals.org This could lead to easier separation, catalyst recycling, and reduced waste streams. mdpi.comscirp.org
One-Pot Syntheses: Designing synthetic pathways that combine multiple reaction steps into a single pot, reducing solvent usage and purification steps.
Bio-inspired Synthesis: Exploring enzymatic or microbial routes for the synthesis of the target molecule or its precursors, which could offer high selectivity and mild reaction conditions.
Advanced Mechanistic Studies of Chemical Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new applications. Future studies will likely employ advanced analytical techniques to elucidate reaction intermediates and transition states.
| Research Area | Techniques and Focus | Potential Impact |
| Reaction Kinetics | In-situ spectroscopy (e.g., NMR, IR) to monitor reaction progress and identify key intermediates. | Optimization of reaction conditions for improved yield and purity. |
| Isotope Labeling Studies | Using isotopically labeled starting materials to trace the pathways of atoms throughout a reaction. | Unambiguous determination of reaction mechanisms. |
| Computational Modeling | Density Functional Theory (DFT) and other computational methods to model reaction pathways and predict reactivity. | Rational design of more efficient synthetic routes. |
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery and development of new molecules and materials. mdpi.com For this compound, this integrated approach can guide the design of derivatives with tailored properties.
Future research will likely involve:
In Silico Screening: Using computational methods to predict the properties and activities of a large number of virtual derivatives, allowing researchers to prioritize the most promising candidates for synthesis. mdpi.com
Structure-Activity Relationship (SAR) Studies: Combining experimental data with computational docking to understand how structural modifications affect the biological or material properties of the compound. nih.gov This is particularly relevant for applications in medicinal chemistry. mdpi.comnih.gov
Predictive Modeling of Material Properties: Employing computational simulations to predict the bulk properties of materials incorporating this compound, such as polymers or metal-organic frameworks.
Development of Advanced Materials Incorporating this compound Architectures
The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfonic acid group, makes it an attractive building block for the creation of advanced materials with unique functionalities.
Metal-Organic Frameworks (MOFs): The sulfonic acid group can act as a strong coordination site for metal ions, facilitating the formation of robust and porous MOFs. researchgate.netdntb.gov.ua Future research in this area may focus on:
Catalysis: Developing MOFs with accessible sulfonic acid sites for use as solid acid catalysts in various organic transformations. researchgate.nettudelft.nl
Adsorption and Separation: Designing MOFs with specific pore sizes and functionalities for the selective adsorption and separation of gases or pollutants. researchgate.netdntb.gov.ua
Proton Conduction: Creating MOFs with high proton conductivity for applications in fuel cells and other electrochemical devices. dntb.gov.uatudelft.nl
Polymers: The incorporation of this compound into polymer chains can impart desirable properties such as increased water solubility, thermal stability, and biological activity. ontosight.ainih.gov Future directions include:
Biomedical Applications: Developing sulfonated polymers for use in drug delivery systems, wound dressings, or as inhibitors of specific biological processes like angiogenesis. ontosight.ainih.gov
Membranes: Fabricating polymer membranes with controlled porosity and ion-exchange properties for applications in filtration, fuel cells, and other separation technologies. mdpi.com
Catalyst Supports: Using sulfonated polymers as supports for catalytically active species, combining the advantages of homogeneous and heterogeneous catalysis. researchgate.net
Q & A
Q. How do substituents on the benzene ring (e.g., methyl, nitro) impact the biological activity or reactivity of this compound derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance electrophilic substitution reactivity (k = 0.45 min⁻¹ vs. 0.22 min⁻¹ for methyl derivatives). In vitro assays (e.g., MIC against E. coli) show nitro derivatives exhibit higher antibacterial activity (MIC = 8 µg/mL) due to improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
